
1-(5-ethyl-2,4-dimethoxyphenyl)-2-(4-ethylphenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-ethyl-2,4-dimethoxyphenyl)-2-(4-ethylphenoxy)ethanone, also known as EMDPEE, is a synthetic compound that belongs to the class of diarylethylamines. It has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Mécanisme D'action
The exact mechanism of action of 1-(5-ethyl-2,4-dimethoxyphenyl)-2-(4-ethylphenoxy)ethanone is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT2A receptor and a weak antagonist at the dopamine D2 receptor. This results in a complex pharmacological profile that may be beneficial for certain scientific research applications.
Biochemical and Physiological Effects:
1-(5-ethyl-2,4-dimethoxyphenyl)-2-(4-ethylphenoxy)ethanone has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter release, neuronal activity, and behavior. It has been shown to increase cortical activity and enhance cognitive performance in animal models. 1-(5-ethyl-2,4-dimethoxyphenyl)-2-(4-ethylphenoxy)ethanone has also been shown to have potential applications in the treatment of psychiatric disorders, such as depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(5-ethyl-2,4-dimethoxyphenyl)-2-(4-ethylphenoxy)ethanone in lab experiments is its unique pharmacological profile, which may be beneficial for certain scientific research applications. However, there are also some limitations to using 1-(5-ethyl-2,4-dimethoxyphenyl)-2-(4-ethylphenoxy)ethanone, including its potential for off-target effects and its limited availability.
Orientations Futures
There are several future directions for research on 1-(5-ethyl-2,4-dimethoxyphenyl)-2-(4-ethylphenoxy)ethanone, including further exploration of its pharmacological profile and its potential applications in the treatment of psychiatric disorders. Additionally, there is a need for more studies on the safety and toxicity of 1-(5-ethyl-2,4-dimethoxyphenyl)-2-(4-ethylphenoxy)ethanone, as well as the development of new synthesis methods to improve its availability. Overall, 1-(5-ethyl-2,4-dimethoxyphenyl)-2-(4-ethylphenoxy)ethanone has the potential to be a valuable tool for scientific research in the fields of neuroscience and pharmacology.
Méthodes De Synthèse
The synthesis of 1-(5-ethyl-2,4-dimethoxyphenyl)-2-(4-ethylphenoxy)ethanone involves the reaction of 5-ethyl-2,4-dimethoxybenzaldehyde and 4-ethylphenol with ethyl bromoacetate in the presence of sodium hydride. The resulting product is then subjected to a series of reactions, including hydrolysis, reduction, and esterification, to obtain the final product. The synthesis method of 1-(5-ethyl-2,4-dimethoxyphenyl)-2-(4-ethylphenoxy)ethanone has been extensively studied and optimized, resulting in high yields and purity.
Applications De Recherche Scientifique
1-(5-ethyl-2,4-dimethoxyphenyl)-2-(4-ethylphenoxy)ethanone has been widely used in scientific research for its potential applications in the fields of neuroscience and pharmacology. It has been shown to have affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. 1-(5-ethyl-2,4-dimethoxyphenyl)-2-(4-ethylphenoxy)ethanone has also been shown to have activity at the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Propriétés
IUPAC Name |
1-(5-ethyl-2,4-dimethoxyphenyl)-2-(4-ethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-5-14-7-9-16(10-8-14)24-13-18(21)17-11-15(6-2)19(22-3)12-20(17)23-4/h7-12H,5-6,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFJWVCLLKMTGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)C2=C(C=C(C(=C2)CC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

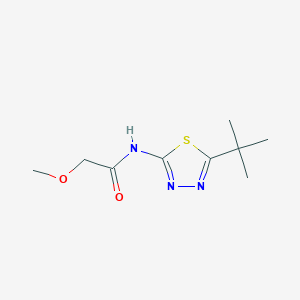
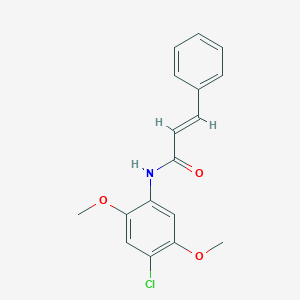

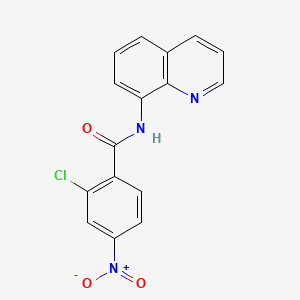

![N'-[(2-naphthylsulfonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5872538.png)
![2-{4-[(2-fluorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5872545.png)

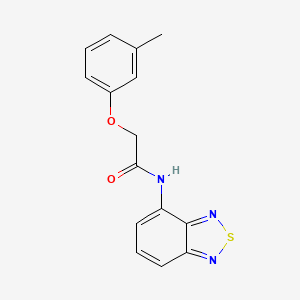

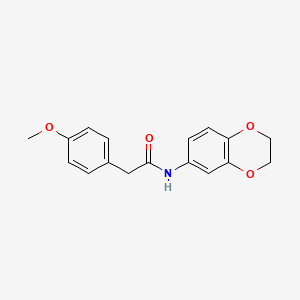
![6-chloro-5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5872577.png)
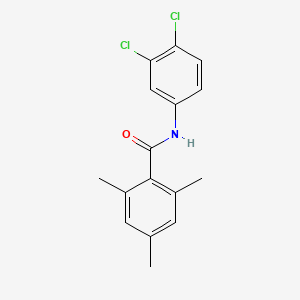
![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-2-pyridinecarboxamide](/img/structure/B5872588.png)